3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-[(4-Chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a sulfonyl group at the 3-position (4-chlorophenyl substituent) and an N-(3-fluorophenyl)amine moiety at the 5-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are frequently explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of such compounds typically involves cyclocondensation reactions, nucleophilic substitutions, or metal-catalyzed couplings. Related analogs, such as those with 4-methoxyphenyl or 4-methylbenzyl substituents, are synthesized via reactions in polar aprotic solvents like NMP or DMF under inert atmospheres .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2S/c22-13-8-10-16(11-9-13)31(29,30)21-20-25-19(24-15-5-3-4-14(23)12-15)17-6-1-2-7-18(17)28(20)27-26-21/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYYPMABKWSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Cl)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through a detailed review of existing literature, including structure-activity relationships (SAR), cytotoxicity studies, and other relevant findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C21H13ClFN5O2S
- Molecular Weight: 453.88 g/mol
- IUPAC Name: this compound
The presence of the triazole and quinazoline moieties is significant as these structures are often associated with various biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to the quinazoline and triazole frameworks. The following table summarizes key findings regarding the anticancer activity of similar compounds:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 0.52 | Inhibition of tubulin polymerization |
| Compound C | K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |
Case Study: Compound A demonstrated significant activity against MCF-7 cells with an IC50 value of 0.28 µM, indicating potent anticancer effects. The mechanism involved apoptosis induction through caspase activation, particularly caspases 3, 8, and 9 .
Antimycobacterial Activity
Research has also highlighted the potential antimycobacterial properties of quinazoline derivatives. A study showed that modifications in the quinazoline core could enhance activity against Mycobacterium tuberculosis. The following table outlines the MIC values for selected derivatives:
| Compound | MIC (µM) | Target |
|---|---|---|
| Compound D | 1.6 | Thymidylate kinase |
| Compound E | 2.5 | Cofactor F420 biosynthesis |
Case Study: Compound D exhibited a MIC of 1.6 µM against M. tuberculosis, indicating its potential as an antitubercular agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives of this compound. Key observations include:
- Substituent Effects: The introduction of electron-withdrawing groups (like fluorine and chlorine) on the phenyl rings significantly enhances biological activity.
- Triazole Influence: The triazole ring contributes to increased binding affinity towards biological targets, which is essential for both anticancer and antimycobacterial activities.
Research Findings
Recent research has focused on optimizing the synthesis and evaluation of similar compounds. Notably:
- Synthesis Techniques: Various synthetic routes have been explored to obtain high yields of triazoloquinazoline derivatives.
- Biological Evaluations: Comprehensive in vitro assays have been conducted to assess cytotoxicity against multiple cancer cell lines and mycobacterial strains.
- Mechanistic Insights: Advanced techniques such as docking studies have provided insights into binding interactions with target proteins.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. The compound has been synthesized and tested for activity against various pathogens. For instance:
- Synthesis and Testing : A series of derivatives based on the triazoloquinazoline scaffold have shown promising antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with some exhibiting MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve the inhibition of specific bacterial enzymes or pathways essential for growth and replication. This makes them attractive candidates for further development into therapeutic agents.
Proteomics Research
Biochemical Applications
The compound is also utilized in proteomics research, where it serves as a biochemical probe. Its sulfonamide group is known for its ability to interact with various biological targets:
- Target Interaction : The sulfonamide moiety can form reversible covalent bonds with target proteins, leading to modulation of their activity. This property is particularly useful in studying enzyme functions and protein interactions in cellular pathways .
- Research Utility : By employing this compound in proteomic studies, researchers can gain insights into protein dynamics and interactions within complex biological systems. This can lead to the identification of new therapeutic targets and the development of novel drugs.
Summary of Findings
The applications of this compound extend beyond basic research into practical therapeutic contexts. Below is a summary table highlighting its key applications:
| Application Area | Description | Example Findings |
|---|---|---|
| Antimicrobial Activity | Exhibits significant antibacterial properties against various pathogens. | MIC values ≤ 6.25 µg/mL against M. smegmatis |
| Proteomics Research | Serves as a biochemical probe to study protein interactions and dynamics. | Modulates enzyme activity through sulfonamide interactions |
Comparison with Similar Compounds
Key Observations :
- Amine Substituent Effects : The 3-fluorophenyl group (target) may confer distinct electronic and steric properties compared to bulkier substituents like 4-isopropylphenyl () or flexible chains like 4-methylbenzyl (). Fluorine’s electronegativity could influence binding interactions in biological targets .
- Molecular Weight and logP : The 4-methoxyphenyl analog () has a higher molecular weight (465.9 vs. 463.94) and logP (4.7), suggesting reduced aqueous solubility compared to the 4-methylbenzyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
